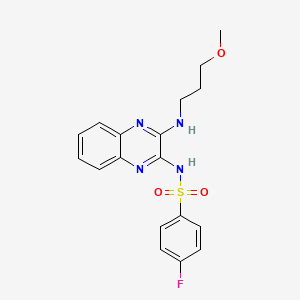
2,4,5-Trimethyloxolan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,5-Trimethyloxolan-3-amine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solubility Studies
- Solubility in Pharmaceutical Formulations: The solubility of organic hydrochlorides like 2,4,5-Trimethyloxolan-3-amine hydrochloride is critical in pharmaceutical formulations. Kramer and Flynn (1972) explored the solubility of polysubstituted 1,3-dioxolanes, focusing on the pH, temperature, and solvent composition effects. They developed mathematical equations to describe the total solubility at any pH, providing valuable insights for pharmaceutical applications (Kramer & Flynn, 1972).
Material Synthesis and Characterization
- Functionalized Silica Synthesis: Erick Soto-Cantu et al. (2012) described the synthesis of amine-functionalized colloidal silica, which is useful in various applications. They utilized colloidal silica particles prepared by hydrolysis of tetraethyl orthosilicate and modified the surface with amino groups, including this compound. This research is significant for developing research-grade materials (Soto-Cantu et al., 2012).
Polymer Functionalization
- Biodegradable Polymers for Gene Delivery: Zhang et al. (2012) synthesized polyesters bearing pendant amine groups, which exhibited excellent cell penetration and gene delivery properties with low toxicities. This synthesis involved ring-opening polymerization and thiol-yne "click" photochemistry, indicating potential biomedical applications, especially in gene therapy (Zhang et al., 2012).
Environmental Applications
- Extraction and Analysis of Environmental Samples: Bagheri et al. (2008) developed a novel amino-functionalized polymer for headspace solid-phase microextraction of chlorophenols from environmental samples. This involved using 3-(trimethoxysilyl)propyl amine, a related compound, as a precursor, highlighting the role of such compounds in environmental monitoring and analysis (Bagheri et al., 2008).
Luminescent Materials
- Luminescent Amine-Functionalized Materials: Pereira et al. (2018) synthesized amine-functionalized bridged silsesquioxanes that exhibited unique optical behaviors. These materials, synthesized from bis[(3-trimethoxysilyl)propyl]amine, showed promising properties for applications in optics and photonics, demonstrating the versatility of amine-functionalized compounds (Pereira et al., 2018).
Properties
IUPAC Name |
2,4,5-trimethyloxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-4-5(2)9-6(3)7(4)8;/h4-7H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLQZNWZKIIJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1N)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)
![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)

![2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)


